Vanadium(III) bromide

Description

Properties

CAS No. |

13470-26-3 |

|---|---|

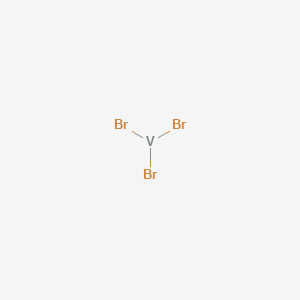

Molecular Formula |

Br3V-3 |

Molecular Weight |

290.65 g/mol |

IUPAC Name |

vanadium;tribromide |

InChI |

InChI=1S/3BrH.V/h3*1H;/p-3 |

InChI Key |

AKGCXQNCLDJIFR-UHFFFAOYSA-K |

SMILES |

[V](Br)(Br)Br |

Canonical SMILES |

[V].[Br-].[Br-].[Br-] |

Other CAS No. |

13470-26-3 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Vanadium(III) Bromide Crystal Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Vanadium(III) bromide (VBr₃), a material of growing interest in the fields of materials science and condensed matter physics. This document summarizes the key crystallographic data, details the experimental methodologies for its synthesis and characterization, and presents visualizations of its structural properties and the processes used to study them.

Introduction

This compound is an inorganic compound that, in its anhydrous form, appears as a green-black solid. Structurally, it is a polymeric material where each vanadium(III) ion is octahedrally coordinated to six bromide ligands.[1] This arrangement results in a layered, van der Waals material, a class of compounds that has garnered significant attention for its potential applications in electronics and spintronics. A key feature of VBr₃ is its temperature-dependent crystal structure, exhibiting a phase transition at cryogenic temperatures.

Crystallographic Data

This compound undergoes a structural phase transition at approximately 90.4 K.[2] Above this temperature, it adopts a high-temperature rhombohedral phase. Below the transition temperature, the crystal symmetry is lowered to a monoclinic or triclinic system.[3]

High-Temperature Rhombohedral Phase (> 90.4 K)

The high-temperature phase of VBr₃ is characterized by a BiI₃-type structure.[2] Due to the presence of significant stacking faults, there can be partial occupancy of vanadium atoms in normally vacant sites within the crystal lattice.[4]

| Parameter | Value | Reference |

| Crystal System | Rhombohedral (Trigonal) | [3] |

| Space Group | R-3 (No. 148) | [2] |

| Lattice Parameters (a) | 6.408(8) Å | [3] |

| Lattice Parameters (c) | 18.45(2) Å | [3] |

| V-Br Bond Length | ~2.56 Å | [5] |

Note: The Materials Project database also contains an entry for a hexagonal P6₃/mmc structure of VBr₃, however, the majority of experimental literature supports the rhombohedral R-3 space group for the high-temperature phase.[5]

Low-Temperature Monoclinic/Triclinic Phase (< 90.4 K)

Below approximately 90.4 K, VBr₃ undergoes a structural distortion that breaks the three-fold rotational symmetry of the rhombohedral lattice.[3] This results in a lower symmetry structure, which has been described as either monoclinic or triclinic.[3][6]

| Parameter | Value (at 5 K) | Reference |

| Crystal System | Monoclinic/Triclinic | [3] |

| Lattice Parameters (a) | 11.05(3) Å (monoclinic) | [3] |

| Lattice Parameters (b) | 6.43(3) Å (monoclinic) | [3] |

| Lattice Parameters (c) | 7.13(4) Å (monoclinic) | [3] |

| Lattice Angle (β) | 121.1(2)° (monoclinic) | [3] |

Experimental Protocols

Synthesis of this compound Single Crystals

High-quality single crystals of VBr₃ are typically synthesized via the chemical vapor transport (CVT) method.[1]

Methodology:

-

Precursor Preparation: Vanadium powder and a source of bromine are used as precursors. In some methodologies, commercially available VBr₃ powder is further purified by deoxidizing with vanadium powder to remove impurities such as VBr₂O.[6]

-

Sealing: The precursors are sealed in a quartz ampoule under a high vacuum.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone or three-zone horizontal tube furnace. A temperature gradient is established, with the source material at the hotter end and the crystal growth region at the cooler end. Typical temperatures are approximately 480°C at the hot end and 420°C at the cold end.[6]

-

Transport and Crystal Growth: A transport agent, often a halogen or a halide, facilitates the transport of vanadium and bromine from the hot zone to the cold zone, where they react and deposit as single crystals.

-

Duration: The growth process can extend for several days to weeks to obtain crystals of suitable size for characterization.[6]

Crystal Structure Determination by X-ray and Neutron Diffraction

The crystal structure of VBr₃ is determined using single-crystal X-ray diffraction (XRD) and neutron diffraction techniques.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic beam of X-rays or neutrons. For temperature-dependent studies, a cryostat is used to control the sample temperature with high precision.[3]

-

Diffraction Pattern: The diffracted beams are recorded by a detector as a function of the scattering angle.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group.

-

Structure Refinement: The atomic coordinates and other structural parameters are refined using software packages such as Fullprof Suite.[6] For neutron diffraction, a wavelength of approximately 1.542 Å with a Si (220) monochromator is often employed.[3][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

Structural Phase Transition

This diagram illustrates the temperature-induced structural phase transition in this compound.

Conclusion

The crystal structure of this compound is characterized by a temperature-dependent phase transition from a high-temperature rhombohedral phase to a low-temperature monoclinic or triclinic phase. The presence of stacking faults is a notable feature of its crystal structure. The synthesis of high-quality single crystals is crucial for detailed structural and physical property measurements, with chemical vapor transport being the preferred method. Further research, particularly high-resolution diffraction studies, will continue to refine our understanding of the intricate structural details and their influence on the electronic and magnetic properties of this interesting van der Waals material.

References

- 1. Crystal structure and magnetic properties of the layered van der Waals compound VBr_{3} | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. mp-865473: VBr3 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 6. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Electronic Configuration of Vanadium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electronic configuration of vanadium tribromide (VBr₃), a material of growing interest in the fields of materials science and catalysis. A thorough understanding of its electronic structure is fundamental to harnessing its magnetic and reactive properties. This document outlines the theoretical basis for its electronic configuration, summarizes key experimental data, and provides detailed protocols for its characterization.

Core Concepts: From Vanadium Atom to Coordinated Ion

The electronic structure of vanadium tribromide is fundamentally determined by the oxidation state and coordination environment of the central vanadium ion.

Electronic Configuration of Vanadium (V)

A neutral vanadium atom possesses an atomic number of 23, leading to a ground-state electronic configuration of [Ar] 3d³ 4s² .[1][2][3] This configuration follows the Aufbau principle and Hund's rule, with five valence electrons distributed across the 3d and 4s orbitals.

The Vanadium(III) Ion (V³⁺)

In vanadium tribromide, vanadium exists in a +3 oxidation state.[4][5] The formation of the V³⁺ cation involves the loss of three electrons from the neutral atom. Notably, for transition metals, the valence s-orbital electrons are removed before the d-orbital electrons. Therefore, the two 4s electrons are lost first, followed by one 3d electron.[1][6] This process results in the electronic configuration for the V³⁺ ion: [Ar] 3d² .[1][7]

The presence of two unpaired electrons in the 3d orbitals is a critical determinant of the material's magnetic properties.

Solid-State Structure and Ligand Field Effects

In its solid state, VBr₃ is a polymeric compound where each vanadium(III) ion is octahedrally coordinated by six bromide ligands.[5][8] This specific geometry is crucial as it dictates the splitting of the d-orbitals, which can be effectively described by Ligand Field Theory (LFT).

Principles of Ligand Field Theory in an Octahedral Environment

Ligand Field Theory, an extension of molecular orbital theory, describes the bonding and electronic structure of coordination complexes.[9][10] In an octahedral complex, the six bromide ligands approach the central V³⁺ ion along the x, y, and z axes. This interaction causes the five degenerate d-orbitals of the vanadium ion to split into two distinct energy levels:

-

The eg set: Comprising the dz² and dx²-y² orbitals, which point directly towards the ligands and are thus raised in energy due to increased electrostatic repulsion.

-

The t2g set: Comprising the dxy, dxz, and dyz orbitals, which are directed between the ligands and are consequently lower in energy.

The energy separation between these two sets is denoted as Δo (the octahedral ligand field splitting parameter).

d-Orbital Occupancy in VBr₃

As a d² ion, the two valence electrons of V³⁺ will occupy the lowest available energy levels. Following Hund's rule, these electrons will populate separate orbitals within the lower-energy t2g set with parallel spins. This results in a ground state configuration of t2g²eg⁰ and a total spin state of S=1, explaining the compound's paramagnetism.[4][11]

Quantitative Data Summary

The fundamental electronic and structural properties of vanadium tribromide are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| Chemical Formula | VBr₃ | [4][5] |

| Vanadium Oxidation State | +3 | [4][5] |

| V³⁺ Electronic Configuration | [Ar] 3d² | [1][7] |

| d-Orbital Configuration (Oh) | t2g²eg⁰ | [11] |

| Coordination Geometry | Octahedral | [5][8] |

| Crystal Structure | BiI₃-type, Honeycomb lattice | [12][13] |

| Space Group | R-3 (No. 148) | [12][13] |

| Magnetic Susceptibility (χ) | +2890.0 x 10⁻⁶ cm³/mol | [5] |

| Magnetic Ordering | Antiferromagnetic below TN = 26.5 K | [12][14] |

Visualizing the Electronic Structure

Diagrams are essential for conceptualizing the relationships governing the electronic configuration of VBr₃. The following visualizations are rendered using the DOT language.

Experimental Protocols for Characterization

The electronic structure elucidated by theory is confirmed through empirical measurement. Below are protocols for key experimental techniques.

X-ray Crystallography for Structural Determination

This technique is used to determine the precise three-dimensional arrangement of atoms within the VBr₃ crystal, confirming the octahedral coordination of the vanadium ion.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of VBr₃ (typically < 0.5 mm in all dimensions) is selected under a microscope.[6] Due to its hygroscopic nature, the crystal should be handled in an inert environment (e.g., glovebox) and coated in an inert oil (e.g., Paratone-N) before being mounted on a goniometer head.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal.[16] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[16]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a model of the atomic positions, which is then refined against the experimental data to yield the final crystal structure, including bond lengths, angles, and the unit cell parameters.[6]

Magnetic Susceptibility Measurement

This measurement quantifies the extent to which VBr₃ is magnetized in an applied magnetic field, directly probing the number of unpaired electrons.

Methodology: SQUID (Superconducting Quantum Interference Device) Magnetometry

-

Sample Preparation: A precisely weighed polycrystalline or single-crystal sample of VBr₃ (typically 5-20 mg) is placed in a sample holder (e.g., a gelatin capsule or a straw). The holder's own magnetic contribution is measured separately and subtracted from the data.

-

Measurement Principle: The SQUID magnetometer is an extremely sensitive device that measures changes in magnetic flux.[17] The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field and at a controlled temperature.[8] This movement induces a current in the coils, which is detected by the SQUID. The resulting voltage signal is directly proportional to the magnetic moment of the sample.[8][11]

-

Data Acquisition: The magnetic moment is typically measured as a function of temperature (e.g., from 2 K to 300 K) at a constant applied field, and as a function of the applied magnetic field at a constant temperature.

-

Data Analysis: The raw data is converted to molar magnetic susceptibility (χM). The effective magnetic moment (μeff) is then calculated using the equation μeff = 2.828√(χMT). For a d² system like V³⁺ with two unpaired electrons, the expected spin-only magnetic moment is approximately 2.83 Bohr magnetons (μB), which should be consistent with the experimental value at higher temperatures.

UV-Visible Spectroscopy for d-d Transitions

UV-Vis spectroscopy probes the electronic transitions between the split d-orbitals, providing a direct measurement of the ligand field splitting energy (Δo). For a d² ion in an octahedral field, three spin-allowed transitions are theoretically possible:

-

³T1g(F) → ³T2g

-

³T1g(F) → ³T1g(P)

-

³T1g(F) → ³A2g

Methodology: Diffuse Reflectance Spectroscopy

-

Sample Preparation: Since VBr₃ is a solid, a diffuse reflectance spectrum is measured. The finely ground VBr₃ powder is mixed with a non-absorbing, highly reflective matrix like BaSO₄ or MgO. This mixture is packed into a sample holder.

-

Data Collection: The sample is placed in a spectrophotometer equipped with an integrating sphere. Light from the source is directed onto the sample, and the diffusely reflected light is collected by the sphere and directed to the detector. A spectrum is recorded by scanning through the UV and visible wavelengths. A spectrum of the pure reflective matrix is used as a reference.

-

Data Analysis: The reflectance data (R) is converted to absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient. The energies of the observed absorption bands correspond to the d-d electronic transitions.[18] The lowest energy band can often be directly assigned to Δo. Analysis of all three bands using a Tanabe-Sugano diagram for a d² configuration allows for a more precise determination of Δo and the Racah parameter B.[19]

Conclusion

The electronic configuration of vanadium tribromide is [Ar] 3d² for the central V³⁺ ion. Within its octahedral coordination environment, these two d-electrons occupy the lower energy t2g orbitals, resulting in a paramagnetic, high-spin (S=1) ground state. This electronic structure is the foundation for its distinct magnetic properties and chemical reactivity. The theoretical framework provided by Ligand Field Theory is robustly supported by experimental data from X-ray crystallography, magnetic susceptibility measurements, and UV-Visible spectroscopy, providing a complete and coherent model of this important vanadium compound.

References

- 1. youtube.com [youtube.com]

- 2. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 3. iucr.org [iucr.org]

- 4. myphysicsclassroom.in [myphysicsclassroom.in]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SQUID Magnetometer [crf.iitd.ac.in]

- 9. pubs.aip.org [pubs.aip.org]

- 10. scribd.com [scribd.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 13. Gouy balance - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. SQUID - Wikipedia [en.wikipedia.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]

Vanadium(III) Bromide: A Comprehensive Technical Examination of its Molecular Geometry and Bonding

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular geometry and bonding characteristics of Vanadium(III) bromide (VBr₃). A central focus of this document is the critical distinction between the experimentally determined polymeric structure in the solid state and the theoretical geometry of a discrete monomeric VBr₃ molecule. This dual perspective is essential for a comprehensive understanding of this inorganic compound.

Solid-State Structure of this compound

In its solid state, this compound does not exist as discrete VBr₃ molecules. Instead, it adopts a polymeric lattice structure.[1][2] Experimental evidence from single-crystal X-ray diffraction and neutron diffraction has elucidated that VBr₃ crystallizes in a rhombohedral system, specifically the BiI₃-type structure, with the space group R-3.[3]

Within this crystal lattice, each vanadium(III) ion is octahedrally coordinated to six bromide ions, forming [VBr₆] octahedral units.[1][2] These octahedra share faces to create a layered, polymeric network. The V-Br bond lengths within this structure have been reported to be in the range of 2.57–2.62 Å.[4] The bond angles within the [VBr₆] octahedra are approximately 90° between adjacent bromide ions and 180° between opposing bromide ions, consistent with an ideal octahedral geometry, though minor distortions may be present in the crystal lattice.

Quantitative Data for Solid-State VBr₃

The following table summarizes the key structural parameters for solid-state this compound.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| Coordination Geometry | Octahedral |

| V-Br Bond Length | 2.57 - 2.62 Å[4] |

| Br-V-Br Bond Angles | ~90° and 180°[5][6][7][8][9] |

| Lattice Parameters (a) | ~6.400 Å[1] |

| Lattice Parameters (c) | ~18.53 Å[1] |

Theoretical Monomeric VBr₃: A VSEPR Perspective

While VBr₃ is polymeric in the solid state, it is instructive to consider the hypothetical geometry of a discrete, gaseous VBr₃ molecule using Valence Shell Electron Pair Repulsion (VSEPR) theory. It is crucial to emphasize that this is a theoretical model, as experimental data for monomeric VBr₃ is not available.

Lewis Structure and VSEPR Analysis

To apply VSEPR theory, we first draw the Lewis structure for a monomeric VBr₃ molecule.

-

Valence Electrons:

-

Vanadium (V) is in Group 5, but as a transition metal in the +3 oxidation state, we consider its valence electrons involved in bonding. For simplicity in a VSEPR context, we can consider the 3 valence electrons of Vanadium that will form bonds with the Bromine atoms.

-

Bromine (Br) is in Group 17 and has 7 valence electrons.

-

Total valence electrons = 3 (from V) + 3 * 7 (from Br) = 24 electrons.

-

-

Lewis Structure: The most plausible Lewis structure features the Vanadium atom as the central atom, single-bonded to three Bromine atoms. Each Bromine atom has three lone pairs to satisfy the octet rule.

-

VSEPR Analysis:

-

The central Vanadium atom has three bonding pairs of electrons and zero lone pairs.

-

The total number of electron domains around the central atom is 3.

-

According to VSEPR theory, three electron domains will arrange themselves in a trigonal planar geometry to minimize repulsion.

-

Predicted Molecular Geometry and Bonding

Based on the VSEPR analysis of a hypothetical monomeric VBr₃ molecule:

-

Electron Geometry: Trigonal Planar

-

Molecular Geometry: Trigonal Planar

-

Predicted Bond Angles: 120°

-

Hybridization: The hybridization of the central vanadium atom would be predicted as sp².

The following diagram illustrates the logical workflow of applying VSEPR theory to determine the geometry of a hypothetical monomeric VBr₃ molecule.

Experimental Protocols

The characterization of the solid-state structure of this compound relies on sophisticated experimental techniques, particularly due to its air-sensitive nature.

Synthesis of VBr₃ Single Crystals

Single crystals of VBr₃ are typically synthesized via chemical vapor transport.[3] This method involves the transport of a volatile compound in the gas phase to a cooler region of a sealed reaction vessel, where it crystallizes. For VBr₃, this often involves the reaction of vanadium metal with bromine gas at elevated temperatures in a sealed quartz ampoule.

Single-Crystal X-ray Diffraction

Given that VBr₃ is highly sensitive to air and moisture, specialized handling techniques are required for X-ray diffraction analysis.

-

Sample Handling: Crystals are manipulated in an inert atmosphere, such as a glovebox. A suitable crystal is selected and mounted on a goniometer head, often coated in a protective oil (e.g., Paratone-N) to prevent decomposition upon brief exposure to the atmosphere during transfer to the diffractometer.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of cold nitrogen gas (typically to 100-150 K). This low temperature minimizes thermal vibrations and protects the crystal from degradation. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates, bond lengths, and bond angles.

The following diagram outlines the experimental workflow for the characterization of the solid-state structure of VBr₃.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vanadium(III)_bromide [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|High-Purity VBr3 for Research [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. study.com [study.com]

- 7. proprep.com [proprep.com]

- 8. McCord - Octahedral - 6 regions [mccord.cm.utexas.edu]

- 9. Unit Molecular Shapes Classroom Demonstration Models [indigoinstruments.com]

Preparation of Vanadium(III) Bromide from Vanadium(IV) Tetrachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Vanadium(III) bromide (VBr₃) from Vanadium(IV) tetrachloride (VCl₄). The primary method detailed is a low-temperature halide exchange reaction, a fundamental process in inorganic synthesis. This document outlines the reaction pathway, experimental protocols, and characterization of the final product, presenting quantitative data in accessible formats and visualizing key processes.

Introduction

This compound is a significant compound in inorganic chemistry, serving as a precursor for the synthesis of various vanadium complexes and materials. Its preparation from the readily available Vanadium(IV) tetrachloride is a common route. The synthesis hinges on a halide exchange reaction, where the chloride ligands in VCl₄ are replaced by bromide ligands, followed by a reduction of the vanadium center from the +4 to the +3 oxidation state.

Reaction Pathway and Stoichiometry

The synthesis of VBr₃ from VCl₄ is achieved by reacting Vanadium(IV) tetrachloride with hydrogen bromide (HBr).[1][2] This reaction proceeds through an unstable intermediate, Vanadium(IV) bromide (VBr₄), which spontaneously decomposes at room temperature by releasing bromine (Br₂) to yield the more stable this compound.[1][2]

The overall balanced chemical equation for this redox reaction is:

2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂ [1][2][3]

The reaction is typically carried out at low temperatures, between -50 °C and +20 °C, to control the reactivity and isolate the desired product in good yields.[4][5]

Experimental Protocol

Materials:

-

Vanadium(IV) tetrachloride (VCl₄)

-

Anhydrous hydrogen bromide (HBr) gas

-

Anhydrous, inert solvent (e.g., hexane (B92381) or carbon tetrachloride)

-

Inert gas (e.g., argon or nitrogen) for blanketing

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Three-neck round-bottom flask

-

Low-temperature cooling bath (e.g., dry ice/acetone slush)

-

Gas inlet tube

-

Stirring apparatus

-

Filtration apparatus (e.g., Schlenk filter)

-

Vacuum pump

Procedure:

-

Reaction Setup: Assemble the three-neck flask, equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a bubbler or a fume hood, under an inert atmosphere.

-

Cooling: Cool the flask to the desired low temperature (e.g., -50 °C) using a cooling bath.

-

Reactant Addition: Introduce a solution of VCl₄ in an anhydrous, inert solvent into the cooled flask.

-

HBr Introduction: Slowly bubble anhydrous HBr gas through the stirred VCl₄ solution. The reaction is exothermic and should be carefully controlled to maintain the low temperature.

-

Reaction Progression: Continue the addition of HBr until the reaction is complete, which can be visually monitored by a color change. The reaction mixture will likely change from the reddish-brown of VCl₄ to the color of the VBr₃ product.

-

Warming and Decomposition of Intermediate: After the HBr addition is complete, allow the reaction mixture to slowly warm to room temperature. During this warming phase, the unstable VBr₄ intermediate will decompose, releasing bromine gas, which will be carried out of the flask by the inert gas stream.

-

Product Isolation: Once the evolution of bromine has ceased, the solid VBr₃ product can be isolated by filtration under an inert atmosphere.

-

Purification: The crude VBr₃ can be washed with the anhydrous solvent to remove any soluble impurities. Further purification can be achieved by vacuum sublimation.[6][7] This process involves heating the solid under reduced pressure, causing it to sublime and then deposit as pure crystals on a cooled surface.[6][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | VBr₃ |

| Molar Mass | 290.654 g/mol [1][8] |

| Appearance | Green-black or grey-brown to black crystalline solid[1][8] |

| Density | 4.0 g/cm³[1][8] |

| Melting Point | Decomposes[9] |

| Sublimation Point | ~280 °C[10] |

| Decomposition Temperature | ~500 °C[10] |

| Solubility | Soluble in water and tetrahydrofuran (B95107) (THF)[1][11] |

| Crystal Structure | Polymeric with octahedral vanadium(III) centers[1][2] |

Table 2: Characterization Data for this compound

| Characterization Technique | Observed Data |

| Infrared (IR) Spectroscopy | Specific spectral data for VBr₃ is not well-documented in readily available literature. Far-IR spectroscopy would be required to observe the V-Br stretching and bending modes, which are expected at low wavenumbers. |

| Raman Spectroscopy | Similar to IR spectroscopy, specific Raman shifts for VBr₃ are not widely reported. |

| Magnetic Susceptibility (χ) | +2890.0 x 10⁻⁶ cm³/mol[1] |

Mandatory Visualizations

Signaling Pathway: Reaction Mechanism

Caption: Reaction pathway for the synthesis of VBr₃ from VCl₄.

Experimental Workflow

Caption: Experimental workflow for VBr₃ synthesis.

Safety Considerations

-

Vanadium(IV) tetrachloride (VCl₄) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrogen bromide (HBr) is a corrosive and toxic gas. It should be handled with extreme care in a well-ventilated area.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) as the reactants and products are sensitive to air and moisture.

Conclusion

The preparation of this compound from Vanadium(IV) tetrachloride via a low-temperature halide exchange with hydrogen bromide is a feasible and direct synthetic route. Careful control of the reaction temperature is crucial to manage the exothermic nature of the reaction and to facilitate the decomposition of the unstable Vanadium(IV) bromide intermediate. The final product, VBr₃, is a valuable precursor in inorganic and materials chemistry. This guide provides the foundational knowledge for researchers to undertake this synthesis, with a strong emphasis on safety and proper handling techniques. Further investigation into the detailed spectroscopic characterization of VBr₃ would be a valuable contribution to the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vanadium(III)_bromide [chemeurope.com]

- 3. Vanadium_tetrachloride [chemeurope.com]

- 4. Low-temperature syntheses of vanadium(III) and molybdenum(IV) bromides by halide exchange - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Low-temperature syntheses of vanadium(III) and molybdenum(IV) bromides by halide exchange - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. innovation.world [innovation.world]

- 7. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]

- 8. WebElements Periodic Table » Vanadium » vanadium tribromide [webelements.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [chemister.ru]

- 11. This compound, 99.5% (metals basis) | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Physical Properties of Vanadium(III) Bromide Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(III) bromide (VBr₃), also known as vanadium tribromide, is an inorganic compound that exists as a green-black, crystalline solid.[1] Its hygroscopic nature necessitates careful handling in inert atmospheres to prevent degradation. This technical guide provides an in-depth overview of the core physical properties of VBr₃ powder, offering valuable data for researchers and professionals in various scientific fields, including materials science and drug development. The information is presented through structured data tables, detailed experimental methodologies, and a visual representation of its crystal structure.

Core Physical Properties

The fundamental physical characteristics of this compound powder are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value | Reference |

| Chemical Formula | VBr₃ | [1] |

| Molar Mass | 290.654 g/mol | [1] |

| Appearance | Green-black, leafy, very hygroscopic crystals with a sometimes greenish sheen. | [1] |

| CAS Number | 13470-26-3 | [2] |

Thermal Properties

This compound does not exhibit a conventional melting or boiling point under standard atmospheric conditions, instead, it undergoes sublimation and decomposition at elevated temperatures.

| Property | Temperature (°C) | Notes | Reference |

| Sublimation Point | 280 | --- | [3] |

| Decomposition Temperature | 500 | Forms a violet gas phase upon heating. | [3][4] |

Density and Solubility

| Property | Value | Conditions | Reference |

| Density | 4.0 g/cm³ | at 25 °C | [1] |

| Solubility in Water | Soluble | Forms a green solution. | [1] |

| Solubility in other solvents | Soluble in Tetrahydrofuran (THF) | Forms adducts. | [1] |

| Soluble in Ethanol | --- | [3] |

Magnetic and Structural Properties

| Property | Value | Details | Reference |

| Magnetic Susceptibility (χ) | +2890.0 x 10⁻⁶ cm³/mol | Paramagnetic material. | [1] |

| Crystal Structure | Isotypic to Vanadium(III) chloride | BiI₃-type structure | [3] |

| Space Group | R-3 (No. 148) | Rhombohedral | [3] |

| Lattice Constants | a = 6.400 Å, c = 18.53 Å | --- | [4] |

| Coordination Geometry | Octahedral | Vanadium(III) is surrounded by six bromide ligands. | [1] |

Experimental Protocols

The accurate determination of the physical properties of an air- and moisture-sensitive compound like this compound requires specialized experimental techniques. The following sections outline the general methodologies for key measurements.

Handling and Sample Preparation

Due to its hygroscopic nature, all handling and preparation of this compound powder must be conducted in an inert atmosphere, such as a nitrogen or argon-filled glovebox or by using Schlenk line techniques.[5][6] This prevents the absorption of atmospheric moisture, which can significantly alter the material's properties.

Density Measurement (Gas Pycnometry)

The density of hygroscopic powders like VBr₃ is best determined using gas pycnometry, which measures the volume of the solid material by displacing an inert gas.

Methodology:

-

Sample Preparation: Inside a glovebox, a precisely weighed sample of VBr₃ powder is placed into the sample chamber of the gas pycnometer.[1]

-

Purging: The sample chamber is sealed and purged multiple times with a dry inert gas (e.g., helium) to remove any residual air and moisture.

-

Measurement: The instrument introduces a known quantity of the inert gas into a reference chamber of a known volume. A valve is then opened, allowing the gas to expand into the sample chamber.

-

Volume Calculation: By measuring the pressure difference before and after the expansion, the volume of the solid sample can be calculated using the ideal gas law.

-

Density Calculation: The density is then calculated by dividing the initial mass of the sample by its measured volume.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is the primary technique for determining the crystal structure, space group, and lattice parameters of a crystalline solid. For air-sensitive samples, special sample holders are required.

Methodology:

-

Sample Mounting: In an inert atmosphere (glovebox), the VBr₃ powder is finely ground and loaded into a specialized air-sensitive sample holder.[7] This holder is typically a sealed capillary tube or a domed, airtight container with an X-ray transparent window (e.g., Kapton film).[7]

-

Data Collection: The sealed sample holder is then transferred to the X-ray diffractometer. The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

Diffraction Pattern: A detector records the intensity of the diffracted X-rays at each angle, generating a unique diffraction pattern.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal system, space group, and the dimensions of the unit cell (lattice parameters).

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic properties of materials with high sensitivity.[8][9]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of VBr₃ powder is packed into a gelatin capsule or a similar non-magnetic sample holder within a glovebox.

-

Measurement: The sample is placed in the SQUID magnetometer. The instrument applies a range of magnetic fields at various temperatures.

-

Data Acquisition: The SQUID sensor detects the magnetic moment of the sample in response to the applied field and temperature.

-

Susceptibility Calculation: The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Visualizations

Crystal Structure of this compound

The following diagram illustrates the crystal structure of this compound, showcasing the arrangement of vanadium and bromine atoms in the unit cell.

Caption: 2D representation of the VBr₃ unit cell showing the octahedral coordination of a central Vanadium atom by six Bromine atoms.

References

- 1. High-precision absolute (true) density measurements on hygroscopic powders by gas pycnometry: application to determining effects of formulation and process on free volume of lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Br3V | CID 83509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Air sensitivity - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. m.youtube.com [m.youtube.com]

- 8. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 9. SQUID Magnetometer [crf.iitd.ac.in]

Unveiling the Magnetic Behavior of Vanadium(III) Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of Vanadium(III) bromide (VBr₃), a material of significant interest in the fields of materials science and coordination chemistry. This document synthesizes key data, outlines detailed experimental protocols for magnetic characterization, and presents visual representations of fundamental magnetic principles and experimental workflows.

Core Magnetic Properties of this compound

This compound is a fascinating inorganic compound that exhibits complex magnetic behavior. At room temperature, VBr₃ is paramagnetic. However, upon cooling, it undergoes a structural phase transition at approximately 90.4 K and, more significantly, an antiferromagnetic phase transition at a Néel temperature (Tɴ) of 26.5 K.[1][2][3] Below this temperature, the magnetic moments of the vanadium ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. The magnetic moments are primarily aligned along the c-axis of its crystal structure.[1]

The crystal structure of this compound is of the BiI₃-type, characterized by the space group R-3.[1][2][3] This layered structure is a key factor influencing its magnetic properties. In the antiferromagnetically ordered state, VBr₃ adopts a zigzag magnetic structure.[2]

Quantitative Magnetic Data

| Magnetic Parameter | Value | Units | Notes |

| Molar Magnetic Susceptibility (χₘ) at 298 K | +2890.0 x 10⁻⁶ | cm³/mol | Paramagnetic at room temperature. |

| Néel Temperature (Tɴ) | 26.5 | K | Transition from paramagnetic to antiferromagnetic behavior.[1][2][3] |

| Structural Phase Transition Temperature | 90.4 | K | A change in the crystal lattice structure occurs at this temperature.[1][2][3] |

| Ordered Magnetic Moment (per V³⁺ ion) | ~0.89 | µB | The effective magnetic moment of the vanadium ion in the ordered state.[2] |

| Theoretical Spin-Only Magnetic Moment (V³⁺, d²) | 2.83 | µB | Calculated for two unpaired electrons. |

Experimental Protocols for Magnetic Susceptibility Measurement

The characterization of the magnetic properties of this compound and similar materials relies on precise and sensitive measurement techniques. The following sections detail the methodologies for three commonly employed experimental protocols.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of a material as a function of temperature and applied magnetic field.

Experimental Workflow:

Methodology:

-

Sample Preparation: A powdered sample of this compound (typically 5-20 mg) is carefully weighed and packed into a gelatin capsule or a clear plastic straw to ensure a uniform distribution.

-

Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.

-

Loading: The sample rod is inserted into the SQUID instrument, which is then sealed and purged with helium gas to create an inert atmosphere.

-

Centering: The sample is precisely centered within the superconducting detection coils using an automated procedure to ensure maximum signal detection.

-

Measurement: The magnetic moment of the sample is measured as a function of temperature and applied magnetic field. For VBr₃, this would involve:

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The sample is cooled in the absence of a magnetic field (ZFC), a small field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is increased. Subsequently, the sample is cooled in the presence of the same magnetic field (FC), and the moment is measured again during cooling or warming. The Néel temperature is identified by the cusp in the ZFC curve.

-

Isothermal Magnetization: The magnetic moment is measured as a function of the applied magnetic field at various constant temperatures, both above and below the Néel temperature.

-

-

Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χₘ) using the sample's mass and molecular weight.

The Gouy Method

The Gouy method is a classical technique for determining magnetic susceptibility based on measuring the force exerted on a sample by a non-uniform magnetic field.

Methodology:

-

Sample Preparation: A long, cylindrical tube is uniformly packed with powdered this compound.

-

Apparatus Setup: The sample tube is suspended from a sensitive balance, with the bottom of the sample positioned in the region of maximum magnetic field strength between the poles of an electromagnet, and the top of the sample in a region of negligible field.

-

Initial Measurement: The weight of the sample is recorded with the magnetic field off (W_off).

-

Magnetic Field Application: The electromagnet is turned on to a calibrated and stable field strength.

-

Final Measurement: The apparent weight of the sample is recorded with the magnetic field on (W_on).

-

Calculation: The change in weight (ΔW = W_on - W_off) is directly proportional to the magnetic susceptibility of the sample. The volume susceptibility (κ) can be calculated using the equation:

-

F = ΔW * g = (1/2) * κ * A * (H_max² - H_min²) where g is the acceleration due to gravity, A is the cross-sectional area of the sample, H_max is the magnetic field at the bottom of the sample, and H_min is the magnetic field at the top (assumed to be near zero). The mass susceptibility (χ_g) is then obtained by dividing κ by the density of the sample, and the molar susceptibility (χₘ) is found by multiplying χ_g by the molar mass.

-

The Faraday Method

The Faraday method is another force-based technique that offers higher sensitivity than the Gouy method and is suitable for smaller sample sizes, including single crystals.

Methodology:

-

Apparatus Setup: A small amount of the this compound sample is placed in a sample holder suspended from a microbalance. The sample is positioned in a region of a magnetic field with a constant field gradient (H * dH/dx).

-

Force Measurement: The force exerted on the sample by the magnetic field is measured by the microbalance. This force is given by:

-

F = χ_g * m * H * (dH/dx) where χ_g is the mass susceptibility, m is the mass of the sample, H is the magnetic field strength at the sample, and dH/dx is the field gradient.

-

-

Calibration: The instrument is calibrated using a standard with a known magnetic susceptibility.

-

Calculation: By measuring the force on the sample and knowing the calibration constant, the mass susceptibility of the sample can be determined. The molar susceptibility is then calculated by multiplying by the molar mass.

Fundamental Magnetic Relationships

The magnetic behavior of paramagnetic materials like this compound above its Néel temperature can be understood through fundamental physical laws and relationships.

In the paramagnetic region, the magnetic susceptibility of this compound is expected to follow the Curie-Weiss law, which describes the temperature dependence of magnetic susceptibility for materials with interacting magnetic moments. The law is expressed as:

χ = C / (T - θ)

where:

-

χ is the magnetic susceptibility.

-

C is the Curie constant, which is related to the effective magnetic moment of the ions.

-

T is the absolute temperature.

-

θ is the Weiss temperature, which provides information about the nature and strength of the magnetic interactions. A negative θ is indicative of antiferromagnetic interactions.

By plotting the inverse of the magnetic susceptibility (1/χ) against temperature (T), a linear relationship should be observed in the paramagnetic region. The slope of this line is 1/C, and the x-intercept gives the Weiss temperature (θ). This analysis allows for the experimental determination of the effective magnetic moment of the V³⁺ ion in the compound.

Conclusion

This technical guide has provided a detailed examination of the magnetic susceptibility of this compound. The compilation of quantitative data, alongside comprehensive experimental protocols and visual representations of key concepts, offers a valuable resource for researchers and professionals. The distinct transition from paramagnetic to antiferromagnetic behavior, governed by its crystal structure and electronic configuration, makes VBr₃ a compelling subject for further investigation in the development of novel magnetic materials and for a deeper understanding of fundamental magnetic phenomena. Future work should focus on precise determination of the Curie-Weiss parameters to provide a more complete quantitative picture of its paramagnetic state.

References

Vanadium(III) Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Vanadium(III) bromide (VBr₃) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide emphasizes qualitative solubility, the nature of solute-solvent interactions, and provides a detailed, adaptable experimental protocol for determining solubility in a laboratory setting.

Core Concepts: Solubility of this compound

This compound is a gray-brown solid that is known to be soluble in several organic solvents, a property largely driven by the formation of coordination complexes. The dissolution process is not merely a physical phenomenon but a chemical interaction where the solvent molecules act as ligands, coordinating to the vanadium(III) center. This interaction overcomes the lattice energy of the solid VBr₃, allowing it to enter the solution phase.

The solubility is significantly influenced by the donor properties of the solvent. Solvents with oxygen or nitrogen donor atoms, such as ethers and alcohols, are generally effective at dissolving VBr₃ through the formation of stable adducts.

Qualitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility | Observations |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Forms a red-brown soluble complex, identified as mer-VBr₃(THF)₃.[1][2] |

| Dimethoxyethane (DME) | C₄H₁₀O₂ | Soluble | Forms red-brown soluble complexes.[1][2] |

| Ethanol | C₂H₅OH | Soluble | [3] |

| Acetonitrile | CH₃CN | Soluble | Used as a solvent in reactions, implying solubility.[4] |

Note: The term "soluble" indicates that this compound dissolves to a noticeable extent, often accompanied by the formation of a colored solution due to the vanadium(III) complex formed. The lack of quantitative data highlights a gap in the current chemical literature.

Factors Influencing Solubility

The dissolution of this compound in organic solvents is a complex process governed by several interrelated factors. Understanding these factors is crucial for selecting appropriate solvents for synthesis, catalysis, or other applications.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of this compound solubility in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts in organic media and should be performed under an inert atmosphere due to the hygroscopic nature of VBr₃.

Objective: To determine the solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound, anhydrous

-

Anhydrous organic solvent of choice (e.g., THF, acetonitrile)

-

Schlenk flask or glovebox

-

Constant temperature bath (e.g., oil bath, water bath)

-

Magnetic stirrer and stir bars

-

Syringe with a filter tip (e.g., PTFE, 0.2 µm)

-

Pre-weighed, dry collection vial

-

Vacuum oven or high-vacuum line

Workflow:

Caption: Experimental workflow for solubility determination.

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere (glovebox or under a flow of argon/nitrogen), add an excess amount of anhydrous this compound to a Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure saturation.

-

Add a known volume of the anhydrous organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sampling:

-

After the equilibration period, turn off the stirrer and allow the excess solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the aliquot of the saturated solution into a pre-weighed, dry collection vial.

-

Immediately seal the vial and weigh it to determine the mass of the solution.

-

Remove the solvent from the vial under high vacuum, possibly with gentle heating, until a constant weight of the dry residue (VBr₃) is achieved.

-

Weigh the vial containing the dry VBr₃.

-

-

Calculation:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry VBr₃)

-

Mass of dissolved VBr₃ = (Mass of vial + dry VBr₃) - Mass of empty vial

-

Solubility ( g/100 g solvent) = (Mass of dissolved VBr₃ / Mass of the solvent) x 100

-

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in an inert, dry atmosphere. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Conclusion

The solubility of this compound in organic solvents is primarily dictated by its ability to form coordination complexes with the solvent molecules. While qualitative data indicates solubility in key solvents like THF, DME, and ethanol, there is a notable absence of quantitative solubility data in the scientific literature. The provided experimental protocol offers a reliable method for researchers to determine these values in their own laboratories. A deeper understanding of the factors influencing solubility will aid in the rational selection of solvents for the diverse applications of this compound in modern chemistry.

References

An In-depth Technical Guide to the Aqueous Solution Chemistry of Vanadium(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solution chemistry of Vanadium(III) bromide (VBr₃). It details the dissolution process, the nature of the resulting aqua and bromo-aqua complexes, and their structural and spectroscopic properties. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and explores the implications of Vanadium(III)'s aqueous chemistry in the context of drug development, particularly its role as an insulin-mimetic agent through the inhibition of protein tyrosine phosphatases.

Introduction

Vanadium, a first-row transition metal, exhibits a rich and varied chemistry, existing in multiple oxidation states from -1 to +5. The Vanadium(III) oxidation state is of particular interest due to its role in biological systems and its potential therapeutic applications.[1] this compound, while a simple inorganic salt, serves as a convenient entry point into the fascinating aqueous chemistry of the V³⁺ ion. Understanding its behavior in water—from simple dissolution to complex hydrolysis and ligand exchange reactions—is crucial for harnessing its potential in fields ranging from catalysis to medicine. This guide aims to provide a detailed technical overview of the fundamental aqueous chemistry of this compound for professionals in research and drug development.

Physicochemical Properties and Dissolution in Water

The dissolution of VBr₃ in water is not a simple hydration of the V³⁺ ion. Instead, the bromide ions compete with water molecules for coordination sites around the vanadium center. The primary species formed upon dissolution is the trans-diaquatetrabromovanadate(III) cation, trans-[VBr₂(H₂O)₄]⁺.[2][4] Evaporation of these aqueous solutions yields the crystalline salt trans-[VBr₂(H₂O)₄]Br·2H₂O.[2]

In acidic solutions, and in the absence of a high concentration of bromide ions, the fully aquated green-gray hexaquavanadium(III) ion, [V(H₂O)₆]³⁺, is the predominant species.[2] This complex has a regular octahedral geometry.[2]

Aqueous Speciation and Hydrolysis

The speciation of Vanadium(III) in aqueous solution is highly dependent on pH. The hexaquavanadium(III) ion, [V(H₂O)₆]³⁺, is a weak acid and undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxo and oxo-bridged species.

The first hydrolysis step can be represented as:

[V(H₂O)₆]³⁺ + H₂O ⇌ [V(H₂O)₅(OH)]²⁺ + H₃O⁺

While a definitive experimental pKa for this specific reaction is not consistently reported across the literature, it is understood that V(III) solutions are acidic. At near-neutral pH, further hydrolysis and polymerization can occur, leading to the formation of species such as the trimer V₃(OH)₈⁺.[6]

The Pourbaix diagram for vanadium illustrates the stability of its various oxidation states as a function of pH and electrode potential. In acidic to neutral solutions, V(III) species are thermodynamically favored under reducing conditions.[7][8][9]

Diagram 1: Simplified Hydrolysis Pathway of [V(H₂O)₆]³⁺

Caption: A simplified representation of the stepwise hydrolysis of the hexaquavanadium(III) ion with increasing pH.

Quantitative Data

The following tables summarize key quantitative data related to the aqueous chemistry of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | VBr₃ | [4] |

| Molar Mass | 290.654 g/mol | [4] |

| Appearance | Green-black solid | [2] |

| Density | 4.0 g/cm³ | [2] |

| Solubility in Water | Soluble | [3][4][5] |

Table 2: Spectroscopic Data for Aqueous Vanadium(III) Species

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference(s) |

| [V(H₂O)₆]³⁺ | ~400, ~600 | Not specified | [10] |

| trans-[VBr₂(H₂O)₄]⁺ | Not specified | Not specified |

Note: While UV-Vis spectra for V(III) solutions are available, specific molar absorptivity values for the bromo-aqua complex are not readily found in the surveyed literature.

Experimental Protocols

Synthesis of trans-Tetraquadi-bromothis compound Dihydrate

A detailed experimental protocol for the synthesis of trans-[VBr₂(H₂O)₄]Br·2H₂O can be adapted from the synthesis of analogous chloro complexes.

Materials:

-

This compound (VBr₃)

-

Hydrobromic acid (HBr), concentrated

-

Ethanol (B145695), absolute

-

Diethyl ether

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of cold, concentrated hydrobromic acid to ensure the formation of bromo-aqua complexes and suppress hydrolysis.

-

Slowly add absolute ethanol to the solution with cooling in an ice bath. This will reduce the solubility of the complex salt.

-

Continue adding ethanol until a green precipitate forms.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with small portions of cold absolute ethanol, followed by diethyl ether to facilitate drying.

-

Dry the product under vacuum.

UV-Visible Spectroscopic Analysis

Objective: To obtain the absorption spectrum of an aqueous this compound solution.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of known concentration by dissolving a weighed amount of this compound in a specific volume of deionized water or a dilute acidic solution (e.g., 0.1 M HBr) to prevent hydrolysis.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Use the same solvent as the blank in the reference cuvette.

-

Record the absorbance spectrum of each solution over a wavelength range of approximately 300-900 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration to generate a Beer-Lambert law calibration curve and determine the molar absorptivity (ε).

Structural Characterization by EXAFS/LAXS

Objective: To determine the coordination environment of the Vanadium(III) ion in aqueous solution.

Methodology Overview:

-

Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information on the local atomic structure around a specific element. For an aqueous solution of this compound, EXAFS at the Vanadium K-edge can determine the V-O and V-Br bond distances and coordination numbers. The experiment involves irradiating the sample with a tunable, high-intensity X-ray beam from a synchrotron source and measuring the X-ray absorption coefficient as a function of energy.

-

Large Angle X-ray Scattering (LAXS): This technique provides information on the radial distribution of atoms in a non-crystalline sample. For an aqueous solution, LAXS can provide average interatomic distances, including those of the hydration shells around the ions.

Experimental Setup (General):

-

The aqueous solution of this compound is held in a sample cell with X-ray transparent windows.

-

For EXAFS, a synchrotron light source provides the tunable X-ray beam. The intensity of the beam before and after the sample is measured using ionization chambers.

-

For LAXS, a monochromatic X-ray beam is scattered by the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle.

-

Data analysis for both techniques involves complex modeling and fitting procedures to extract structural parameters.

Relevance to Drug Development: Insulin-Mimetic Properties

Vanadium compounds have garnered significant interest for their insulin-mimetic and insulin-enhancing properties.[11][12][13] The mechanism of this action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[1][14][15] PTPs are negative regulators of the insulin (B600854) signaling pathway; they dephosphorylate the activated insulin receptor and its substrates, thereby attenuating the insulin signal.

By inhibiting PTPs, vanadium compounds can prolong the phosphorylated, active state of the insulin receptor and downstream signaling molecules. This leads to an enhancement of the insulin signal, promoting glucose uptake and metabolism.

Diagram 2: Vanadium(III) in the Insulin Signaling Pathway

Caption: Vanadium(III) species can inhibit PTP1B, enhancing insulin signaling and promoting glucose uptake.

Conclusion

The aqueous solution chemistry of this compound is characterized by the formation of the trans-[VBr₂(H₂O)₄]⁺ cation and its equilibrium with the fully aquated [V(H₂O)₆]³⁺ ion, particularly in acidic media. The speciation is highly pH-dependent, with hydrolysis leading to a variety of hydroxo and oxo-bridged species. The ability of vanadium compounds to inhibit protein tyrosine phosphatases underscores their potential in the development of new therapeutic agents for conditions such as diabetes. A thorough understanding of the fundamental aqueous chemistry of Vanadium(III), as outlined in this guide, is essential for the rational design and application of such compounds in a biological context. Further research is warranted to obtain more precise quantitative data on solubility and hydrolysis constants and to elucidate detailed experimental protocols for the characterization of these fascinating and potentially beneficial chemical species.

References

- 1. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemister.ru]

- 4. Vanadium(III)_bromide [chemeurope.com]

- 5. This compound, 99.5% (metals basis) | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Speciation of Vanadium - Metal Toxicology Handbook [ebrary.net]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. azom.com [azom.com]

- 11. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Mechanisms of vanadium action: insulin-mimetic or insulin-enhancing agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hydrated Vanadium(III) Bromide Complex: trans-[VBr₂(H₂O)₄]Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrated form of Vanadium(III) bromide, specifically the trans-diaquadibromothis compound complex, often found as the dihydrate salt trans-[VBr₂(H₂O)₄]Br·2H₂O, is an inorganic coordination compound of significant interest in the fields of inorganic chemistry and materials science. Vanadium complexes are known for their diverse coordination geometries, oxidation states, and magnetic properties, making them valuable subjects for fundamental research and potential applications in catalysis and as precursors for other vanadium-containing materials. This technical guide provides a comprehensive overview of the synthesis, structure, and properties of trans-[VBr₂(H₂O)₄]Br, consolidating available data for researchers and professionals in related fields.

Synthesis and Structure

The cation trans-[VBr₂(H₂O)₄]⁺ is the predominant vanadium(III) species in aqueous solutions of this compound (VBr₃)[1]. The solid-state complex, trans-[VBr₂(H₂O)₄]Br·2H₂O, can be isolated by the evaporation of these aqueous solutions[1].

Experimental Protocol: Synthesis

While a highly detailed, step-by-step protocol for the synthesis of trans-[VBr₂(H₂O)₄]Br·2H₂O is not extensively documented in publicly available literature, a general procedure can be outlined based on existing information. This process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the V(III) center.

References

An In-depth Technical Guide to the Oxidation State and Properties of Vanadium(III) Bromide (VBr₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of Vanadium(III) bromide (VBr₃), focusing on the determination of vanadium's oxidation state. It includes a summary of its physicochemical properties, relevant experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.

Determination of Vanadium Oxidation State in VBr₃

The primary characteristic of vanadium in the compound this compound is its oxidation state. The oxidation number of vanadium in vanadium tribromide is +3 [1][2][3][4]. This state is fundamental to understanding the compound's chemical behavior, structure, and applications.

Principle of Electronegativity and Charge Neutrality

The oxidation state is determined based on the principle of charge neutrality. In any neutral chemical compound, the sum of the oxidation states of all constituent atoms must equal zero. Bromine, being a halogen, is more electronegative than vanadium and is assigned an oxidation state of -1 in metal halides.

The calculation is as follows:

-

Let the oxidation state of Vanadium (V) be x.

-

The oxidation state of each Bromine (Br) atom is -1.

-

The compound VBr₃ has three bromine atoms.

-

The overall charge of the compound is 0.

Therefore, the equation is: x + 3(-1) = 0 x - 3 = 0 x = +3

Thus, the oxidation state of vanadium in VBr₃ is +3[1]. This is also reflected in its systematic IUPAC name, this compound[5][6].

Logical Workflow for Oxidation State Calculation

The following diagram illustrates the logical steps to deduce the oxidation state of vanadium in VBr₃.

Caption: Logical workflow for calculating the oxidation state.

Physicochemical Properties of this compound

VBr₃ is an inorganic compound that serves as a precursor in the synthesis of other vanadium compounds and finds use in materials science and catalysis[3]. Its properties are summarized below.

| Property | Value |

| Chemical Formula | VBr₃ |

| Molar Mass | 290.654 g/mol [5][6] |

| Appearance | Green-black solid[5], Gray-brown solid[6][7] |

| Crystal Structure | Polymeric, with octahedral vanadium(III) surrounded by six bromide ligands[1][5][6]. |

| Density | 4.0 g/cm³[5][6][7] |

| Solubility | Soluble in water (forms a green solution) and THF (forms adducts)[5][6]. |

| Magnetic Susceptibility (χ) | +2890.0·10⁻⁶ cm³/mol[5] |

| Decomposition Temperature | ~500 °C[5] |

| CAS Number | 13470-26-3[5][6] |

Experimental Protocols

Synthesis of this compound

A common method for preparing VBr₃ involves the treatment of vanadium tetrachloride (VCl₄) with hydrogen bromide (HBr)[5][6]. The reaction proceeds through an unstable intermediate, vanadium(IV) bromide (VBr₄), which readily decomposes to VBr₃ by releasing Br₂ at room temperature[5][6].

Reaction: 2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂[5][6]

An alternative synthesis route is the direct reaction between vanadium metal and bromine at elevated temperatures[3].

Reaction: 2 V + 3 Br₂ → 2 VBr₃[5]

The workflow for the halide exchange synthesis is outlined below.

Caption: Synthesis of VBr₃ via halide exchange reaction.

Experimental Verification of Oxidation State

While the oxidation state is readily determined by chemical principles, advanced spectroscopic techniques can provide experimental confirmation, which is crucial for complex materials or novel compounds. X-ray Absorption Near-Edge Structure (XANES) is a powerful method for this purpose.

Methodology: X-ray Absorption Near-Edge Structure (XANES)

-

Principle: XANES measures the absorption of X-rays by an element as a function of energy, specifically near the absorption edge. The precise energy of this edge is sensitive to the element's oxidation state, coordination environment, and bonding characteristics. A higher oxidation state typically results in a shift of the absorption edge to a higher energy.

-

Sample Preparation: A thin, uniform sample of VBr₃ is prepared. For solid samples, this may involve grinding the powder and pressing it into a pellet or dispersing it on a suitable tape.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam from a synchrotron source. The energy of the beam is scanned across the vanadium K-edge (the binding energy of its 1s core electron). The X-ray absorption is measured.

-

Data Analysis: The resulting spectrum's edge position is compared to the spectra of reference compounds with known vanadium oxidation states (e.g., V metal (0), VO (+2), V₂O₃ (+3), VO₂ (+4), V₂O₅ (+5)). The energy position of the VBr₃ sample's absorption edge is correlated with these standards to confirm the +3 oxidation state.

References

- 1. homework.study.com [homework.study.com]

- 2. WebElements Periodic Table » Vanadium » vanadium tribromide [webelements.com]

- 3. CAS 13470-26-3: Vanadium tribromide | CymitQuimica [cymitquimica.com]

- 4. WebElements Periodic Table » Vanadium » vanadium tribromide [winter.group.shef.ac.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Vanadium(III)_bromide [chemeurope.com]

- 7. americanelements.com [americanelements.com]

Unveiling the Thermodynamic Landscape of Vanadium(III) Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of Vanadium(III) bromide (VBr₃), a compound of significant interest in various fields, including materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative thermodynamic data, detailed experimental methodologies, and a conceptual visualization of thermodynamic relationships.

Core Thermodynamic Data

The thermodynamic stability and reactivity of this compound are dictated by its fundamental thermodynamic parameters. The following table summarizes the key quantitative data for solid VBr₃ at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Symbol | Value | State |

| Standard Molar Enthalpy of Formation | ΔfH° | -446 kJ/mol | solid |

| Standard Molar Entropy | S° | 142 J/(mol·K) | solid |

| Estimated Standard Molar Heat Capacity | Cₚ° | ~98 J/(mol·K) | solid |

| Standard Molar Enthalpy of Formation | ΔfH° | -257.7 kJ/mol | gaseous |

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic data presented above relies on precise and carefully executed experimental protocols. Due to the hygroscopic and potentially air-sensitive nature of this compound, all handling and preparation steps must be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen.

Determination of Standard Molar Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard molar enthalpy of formation of VBr₃ is determined by reacting the compound with an oxidizing agent in a bomb calorimeter.

Experimental Workflow:

Figure 1: Workflow for Bomb Calorimetry of VBr₃.

Methodology:

-

Sample Preparation: A precise mass of high-purity, anhydrous this compound is pressed into a pellet inside an inert atmosphere glovebox.

-

Bomb Assembly: The pellet is placed in a quartz crucible within a high-pressure stainless-steel bomb. A known length of ignition wire is positioned in contact with the pellet.

-

Pressurization: The bomb is sealed and purged with high-purity oxygen before being pressurized to approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a known volume of deionized water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter (C_calorimeter), determined separately using a standard substance like benzoic acid, is used to calculate the heat of reaction (q_reaction) from the observed temperature change (ΔT). The change in internal energy (ΔU°) is then determined, and subsequently, the enthalpy of formation (ΔH°) is calculated using the relationship ΔH = ΔU + Δ(PV).

Determination of Standard Molar Entropy (S°) and Heat Capacity (Cₚ°) via Differential Scanning Calorimetry (DSC)

The standard molar entropy and heat capacity of VBr₃ are determined by measuring the heat flow into a sample as a function of temperature using a Differential Scanning Calorimeter.

Experimental Workflow:

Figure 2: Workflow for DSC Measurement of VBr₃.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of powdered VBr₃ is hermetically sealed in an aluminum or other inert DSC pan inside a glovebox.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Baseline Correction: An initial thermal scan is performed with empty sample and reference pans to establish the baseline heat flow.

-

Standard Measurement: A scan is performed with a sapphire standard of known mass to determine the heat capacity calibration factor.

-

Sample Measurement: The sealed pan containing VBr₃ is placed in the DSC, and the temperature is ramped over the desired range (typically from near absolute zero to above room temperature for entropy determination) at a controlled rate (e.g., 10 K/min). The differential heat flow between the sample and an empty reference pan is measured.

-

Data Analysis for Heat Capacity: The heat capacity of VBr₃ at a given temperature is calculated by comparing the heat flow to the sample with that of the sapphire standard, after correcting for the baseline.

-

Data Analysis for Entropy: To determine the standard molar entropy, the heat capacity is measured from as low a temperature as possible (approaching 0 K). The entropy is then calculated by integrating the Cₚ/T versus T curve from 0 K to 298.15 K.

The Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through the Gibbs free energy equation, which is a cornerstone of chemical thermodynamics. This relationship determines the spontaneity of a chemical process.

Figure 3: Gibbs Free Energy Relationship (ΔG = ΔH - TΔS).

This diagram illustrates that the Gibbs free energy (ΔG) of a system is a function of its enthalpy (ΔH) and entropy (ΔS) at a given temperature (T). A negative ΔG indicates a spontaneous process. This fundamental relationship is crucial for predicting the behavior of this compound in chemical reactions and material transformations.

Vanadium(III) Bromide (CAS No. 13470-26-3): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and potential applications of Vanadium(III) bromide, with a focus on its relevance in chemical research and drug discovery.

Introduction

This compound, with the chemical formula VBr₃, is an inorganic compound that has garnered interest in various fields of chemical synthesis and materials science.[1] This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, detailed synthesis protocols, chemical reactivity, and safety considerations. For drug development professionals, this guide highlights the potential utility of this compound as a catalyst in organic synthesis and discusses the broader context of vanadium compounds in biological signaling pathways.

Physicochemical Properties